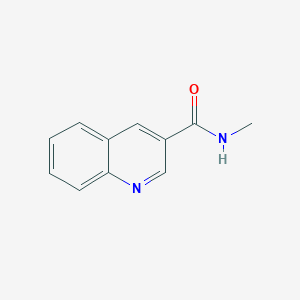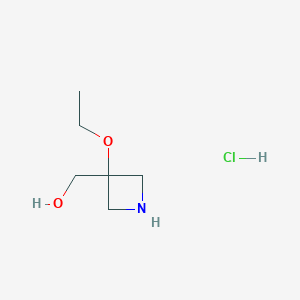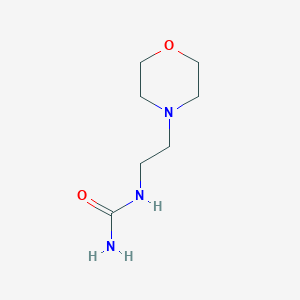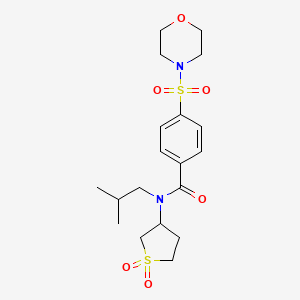
N-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methylquinoline-3-carboxamide” is a chemical compound with the molecular formula C11H10N2O. It is a derivative of quinoline-3-carboxamide .
Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoline ring with a carboxamide group at the 3-position and a methyl group attached to the nitrogen atom . The molecular weight of this compound is 186.21 .Scientific Research Applications
Mass Spectrometric Analysis
N-methylquinoline-3-carboxamide compounds exhibit unusual fragmentation behavior useful in analytical chemistry, particularly in mass spectrometry. Studies have shown that these compounds demonstrate unique fragmentation patterns, which can be leveraged in LC/MS(/MS) based screening procedures for drug testing and other analytical applications. The fragmentation process of these compounds involves multiple reversible water adduct formations in the gas phase, a characteristic behavior for this class of compounds (Beuck et al., 2009).
Drug Design and Synthesis
This compound derivatives have been actively researched in drug design, particularly as inhibitors of certain enzymes or receptors. For example, the design and synthesis of quinoline-8-carboxamides have been explored for their inhibitory activity against poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy and other therapeutic areas (Lord et al., 2009). Similarly, quinolinone-3-carboxamide derivatives have been identified as potent CFTR potentiators, leading to the development of drugs like ivacaftor for treating cystic fibrosis (Hadida et al., 2014).
Anti-Inflammatory and Analgesic Potential
Research has been conducted on the anti-inflammatory properties of certain this compound derivatives. Studies have shown these compounds to possess significant anti-inflammatory, analgesic, and sedative properties, indicating potential therapeutic applications in treating inflammation and pain (Bala et al., 1986).
Radiopharmaceutical Applications
This compound derivatives have been explored in the field of radiopharmaceuticals. For instance, they have been used in the synthesis of radioligands for imaging peripheral benzodiazepine receptors, offering potential applications in neurology and oncology. These radioligands have been used in PET imaging to assess receptor activity in various diseases (Matarrese et al., 2001).
Antibacterial and Antifungal Agents
Recent studies have focused on synthesizing novel quinoline carboxamides with potential antibacterial and antifungal activities. These studies have demonstrated that certain derivatives exhibit strong activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents in treating infections (Moussaoui et al., 2021).
Mechanism of Action
Target of Action
N-methylquinoline-3-carboxamide, a derivative of quinoline-3-carboxamides, is believed to interact with several targets. Another target is the aryl hydrocarbon receptor present on natural killer (NK) cells . The compound also interacts with CD155+ dendritic cells (DCs) .
Mode of Action
The compound activates NK cells via the aryl hydrocarbon receptor and increases their DNAX accessory molecule 1 (DNAM-1) cell surface expression . This activation improves the cytotoxicity of NK cells against tumor cells and augments their immunoregulatory functions . The compound’s interaction with S100A9 is still under investigation, and its specificity for this target is doubtful .
Biochemical Pathways
It’s known that the compound influences the crosstalk between nk cells and dcs . This interaction can lead to NK cell activation, DC maturation, or DC killing .
Pharmacokinetics
Studies on similar quinoline-3-carboxamides like paquinimod have shown that these compounds have good pharmacokinetic properties
Result of Action
The activation of NK cells by this compound improves their cytotoxicity against tumor cells and augments their immunoregulatory functions . This results in the suppression of CNS autoimmunity and strengthening of tumor surveillance .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-12-11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYHZNNTTOIDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2953169.png)




![1-(4-Methylbenzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2953176.png)
![7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B2953180.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2953182.png)

![3-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2953186.png)
![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)
![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)
![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)